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Compound of Interest

Compound Name: CGS 15435

Cat. No.: B15571782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CGS 15435 is a potent and highly selective inhibitor of thromboxane A2 (TXA2) synthase.

Developed by Ciba-Geigy, this compound, chemically identified as 5-chloro-1-methyl-2-(3-

pyridyl)-3-indolhexanoic acid HCl, has demonstrated significant promise in preclinical studies

due to its long-lasting in vivo activity. This document provides a detailed overview of the

discovery, history, pharmacology, and experimental protocols associated with CGS 15435,

intended to serve as a comprehensive resource for researchers and drug development

professionals.

Discovery and History
CGS 15435 was first described in a 1987 publication in the European Journal of Pharmacology

by researchers at Ciba-Geigy Pharmaceuticals.[1] The development of CGS 15435 was part of

a broader effort to identify selective inhibitors of thromboxane synthase, a key enzyme in the

arachidonic acid cascade responsible for the production of the potent vasoconstrictor and

platelet aggregator, thromboxane A2. The aim was to create a compound with a prolonged

duration of action, making it suitable for chronic therapeutic use in conditions with pathological

TXA2 involvement.
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Property Value

Chemical Name
5-chloro-1-methyl-2-(3-pyridyl)-3-indolhexanoic

acid HCl

CAS Number 95853-92-2

Molecular Formula C₂₀H₂₁ClN₂O₂

Molecular Weight 356.85 g/mol

Pharmacological Profile
CGS 15435 is characterized by its high potency and remarkable selectivity as a thromboxane

A2 synthase inhibitor.

In Vitro Activity
The in vitro inhibitory activity of CGS 15435 has been assessed against several enzymes in the

arachidonic acid pathway.[1][2]

Enzyme IC₅₀
Selectivity vs. TXA2
Synthase

Thromboxane A2 (TXA2)

Synthase
1 nM -

Cyclooxygenase 1200 µM 1,200,000-fold

Prostacyclin (PGI₂) Synthase 90 µM 90,000-fold

5-Lipoxygenase 60 µM 60,000-fold

In Vivo Activity
Preclinical in vivo studies have highlighted the long duration of action of CGS 15435.
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Species Dose Route
Effect on
Serum TXB₂

Duration of
Significant
Inhibition

Reference

Beagle

(conscious)
3 mg/kg p.o.

95%

inhibition at 1

hour

24 hours [1]

Rabbit

(anesthetized

)

8.6 µmol/kg i.v.

Prevention of

arachidonic

acid-induced

increase

24 hours [1]

Signaling Pathway
CGS 15435 exerts its effect by specifically inhibiting thromboxane A2 synthase, a key enzyme

in the eicosanoid signaling pathway. This inhibition leads to a reduction in the production of

thromboxane A2, a potent mediator of vasoconstriction and platelet aggregation.

Arachidonic Acid Cyclooxygenase (COX) Prostaglandin H2 (PGH2)

Thromboxane A2 Synthase Thromboxane A2 (TXA2)

Vasoconstriction

Platelet AggregationCGS 15435

Click to download full resolution via product page

Caption: Inhibition of the Thromboxane A2 Synthesis Pathway by CGS 15435.

Experimental Protocols
In Vivo Inhibition of Serum Thromboxane B₂ in Beagles
This protocol is based on the methodology described by Olson et al. (1987).[1]
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Experimental Workflow

Select conscious beagles

Administer 3 mg/kg CGS 15435 orally

Collect blood samples at 1, 4, 6, 12, and 24 hours post-dose

Separate serum from blood samples

Measure serum Thromboxane B₂ (TXB₂) levels via radioimmunoassay

Compare post-dose TXB₂ levels to pre-dose baseline

Click to download full resolution via product page

Caption: Workflow for In Vivo Thromboxane B₂ Inhibition Study in Beagles.

Methodology:

Conscious beagles are administered a single oral dose of 3 mg/kg CGS 15435.

Blood samples are collected at baseline (pre-dose) and at 1, 4, 6, 12, and 24 hours post-

administration.
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Serum is separated from the collected blood samples.

Serum levels of thromboxane B₂ (a stable metabolite of TXA2) are quantified using a specific

radioimmunoassay.

The percentage inhibition of TXB₂ formation is calculated by comparing the post-dose levels

to the baseline levels.

Arachidonic Acid-Induced Thrombotic Sudden Death in
Rabbits
This protocol is adapted from the study by Olson et al. (1987).[1]

Experimental Workflow

Anesthetize rabbits

Administer 8.6 µmol/kg CGS 15435 intravenously at 0.25 or 24 hours prior to challenge

Inject 0.75 mg/kg arachidonic acid (AA) intravenously

Monitor for survival and measure platelet count

Record survival rates and changes in platelet count

Click to download full resolution via product page
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Caption: Workflow for Arachidonic Acid-Induced Thrombosis Model in Rabbits.

Methodology:

Rabbits are anesthetized.

A treatment group receives an intravenous administration of 8.6 µmol/kg CGS 15435 either

15 minutes (0.25 hours) or 24 hours prior to the arachidonic acid challenge.

Thrombotic sudden death is induced by an intravenous injection of 0.75 mg/kg arachidonic

acid.

Survival rates and changes in platelet counts are monitored and compared between the

CGS 15435-treated group and a vehicle-treated control group.

Synthesis
While the seminal publication by Olson et al. (1987) does not provide the synthesis protocol for

CGS 15435, the chemical name, 5-chloro-1-methyl-2-(3-pyridyl)-3-indolhexanoic acid, suggests

a synthetic route likely involving the alkylation of a 5-chloro-1-methyl-2-(3-pyridyl)-indole

precursor at the 3-position with a suitable hexanoic acid derivative. A plausible, though not

definitively published, synthetic pathway is outlined below.

Plausible Synthetic Pathway

5-chloro-1-methyl-2-(3-pyridyl)-indole Alkylation at C3 with a 6-halo-hexanoic acid ester Ester intermediate Ester hydrolysis CGS 15435

Click to download full resolution via product page

Caption: Plausible Synthetic Route for CGS 15435.

Conclusion
CGS 15435 is a well-characterized, potent, and selective inhibitor of thromboxane A2 synthase

with a notably long duration of action in preclinical models. Its discovery provided a valuable
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tool for investigating the role of thromboxane A2 in various physiological and pathological

processes. This technical guide consolidates the available information on CGS 15435, offering

a foundation for further research and development efforts in areas where inhibition of

thromboxane A2 synthesis is a therapeutic goal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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